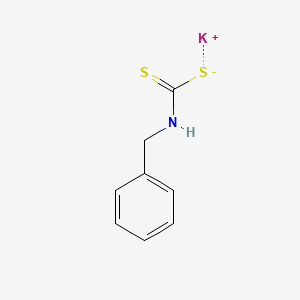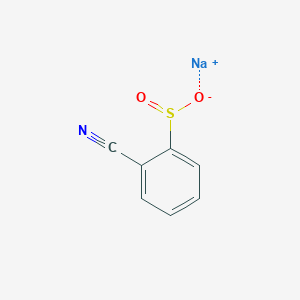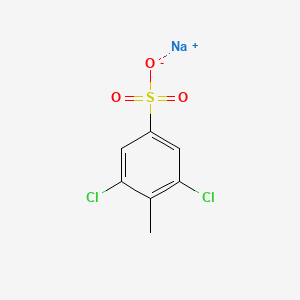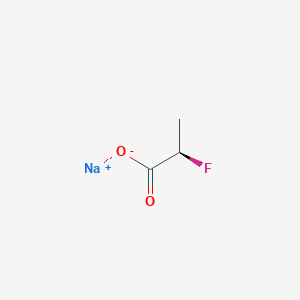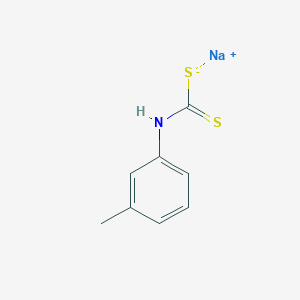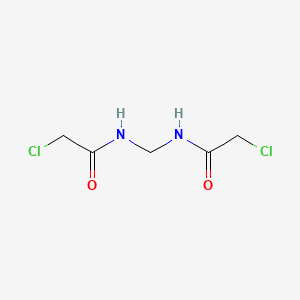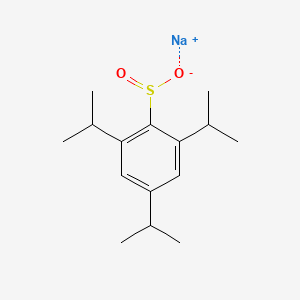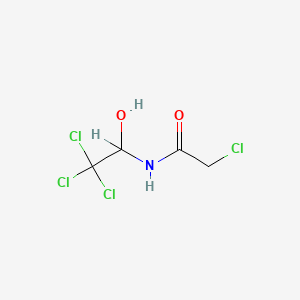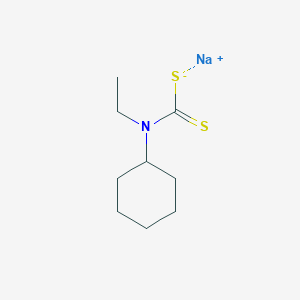![molecular formula C4H9NaO6S B6612244 sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol CAS No. 38365-73-0](/img/structure/B6612244.png)
sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol is a versatile chemical compound with the molecular formula C4H9NaO6S and a molecular weight of 208.17 g/mol. It is commonly used in scientific research due to its unique properties, making it suitable for diverse applications such as drug delivery systems, surfactants, and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol typically involves the reaction of ethylene glycol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in cell culture and protein assays due to its buffering capacity and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonate group can form ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its buffering capacity helps maintain the pH of biological systems, ensuring optimal conditions for enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol include:
- Sodium 2-(sulfonatooxy)ethanesulfonate
- Sodium 2-(sulfonatooxy)propane-1-ol
- Sodium 2-(sulfonatooxy)butane-1-ol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties, such as its specific molecular structure, stability, and buffering capacity. These characteristics make it particularly suitable for applications in biochemistry and molecular biology research.
Properties
IUPAC Name |
sodium;2-(2-hydroxyethoxy)ethyl sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S.Na/c5-1-2-9-3-4-10-11(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGWTLTGPRZOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOS(=O)(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
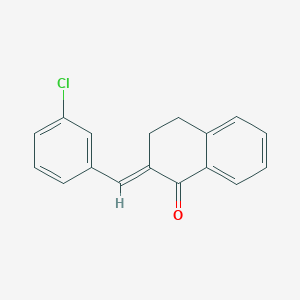

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
